molecular formula C10H11FO B8402436 4-Fluorobutyrophenone

4-Fluorobutyrophenone

Cat. No.: B8402436
M. Wt: 166.19 g/mol
InChI Key: RKNNOFFPYRLSNO-UHFFFAOYSA-N
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Description

4-Fluorobutyrophenone (C₁₀H₁₁FO) is a fluorinated aromatic ketone characterized by a butyrophenone backbone (a four-carbon chain terminating in a ketone group) substituted with a fluorine atom at the para position of the phenyl ring. It serves as a critical intermediate in pharmaceutical synthesis, particularly for antipsychotic agents. Its molecular structure enables selective interactions with central nervous system (CNS) receptors, such as dopamine and serotonin receptors, making it a cornerstone in neuropharmacology .

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

4-fluoro-1-phenylbutan-1-one

InChI

InChI=1S/C10H11FO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

RKNNOFFPYRLSNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCF

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Butyrophenones

Table 1: Structural and Pharmacological Comparison
Compound Molecular Formula Substituents Pharmacological Activity Melting Point/Stability Source
4-Fluorobutyrophenone C₁₀H₁₁FO -F at phenyl para position CNS agent intermediate N/A
4-Chloro-p-fluorobutyrophenone C₁₀H₁₀ClFO -F (para), -Cl (butyryl chain) Limited CNS activity; precursor 3874-54-2 (CAS)
Haloperidol C₂₁H₂₃ClFNO₂ -F (para), -Cl, -OH (piperidine) Potent antipsychotic 245–246°C (HCl decomposition)
γ-(4-Benzylpiperazino)-4-fluorobutyrophenone C₂₀H₂₃FN₂O -F (para), -benzyl (piperazine) CNS modulator 64–65°C (HCl: 245–246°C decomp)

Key Observations :

  • Halogen Position : Fluorine at the phenyl para position optimizes receptor binding, while chlorine substitution (e.g., Haloperidol) enhances metabolic stability and potency .
  • Piperazine/Piperidine Modifications: Derivatives with 4-phenylpiperazino or 4-hydroxypiperidino groups exhibit improved CNS penetration and receptor selectivity. For instance, Haloperidol’s 4-hydroxy group increases dopamine D2 receptor antagonism .
  • Physical Properties : Bulky substituents (e.g., benzyl groups) lower melting points but improve solubility in hydrochloride salt forms, aiding drug formulation .

Benzophenone Derivatives

Table 2: Functional Group Impact on Bioactivity
Compound Structure Key Substituents Bioactivity Source
This compound Phenyl-C(=O)-butyl-F Fluorinated ketone CNS agent precursor
(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone Diaryl ketone with -OH, -CH₃ Antifungal, anti-inflammatory Antifungal (Candida spp.)
4-Fluorobenzophenone Phenyl-C(=O)-C₆H₄-F Fluorinated aryl ketone UV stabilizer, polymer additive

Key Observations :

  • Ketone Position: Butyrophenones (four-carbon chain) favor CNS activity due to optimal chain length for blood-brain barrier penetration, whereas diaryl ketones (benzophenones) are more suited for non-CNS applications .
  • Substituent Effects: Hydroxyl and methyl groups in benzophenones enhance antifungal activity but reduce CNS receptor affinity compared to halogenated butyrophenones .

Short-Chain Fluorinated Analogs

Table 3: Chain Length and Functional Group Variations
Compound Structure Functional Group Application Source
This compound Phenyl-C(=O)-C₃H₆-F Ketone Antipsychotic intermediate
4-(4-Fluorophenyl)butyric Acid Phenyl-C(=O)-C₃H₆-COOH Carboxylic acid Synthetic intermediate
4-Fluorovalerophenone Phenyl-C(=O)-C₄H₈-F Ketone Less studied; limited bioactivity

Key Observations :

  • Chain Length: Butyrophenones (4-carbon) strike a balance between lipophilicity and solubility, whereas valerophenones (5-carbon) may reduce receptor compatibility .
  • Functional Groups : Carboxylic acid derivatives (e.g., 4-(4-fluorophenyl)butyric acid) are metabolically unstable but serve as intermediates for ester/prodrug synthesis .

Preparation Methods

Reaction Mechanism and Conditions

  • Substrates : Fluorobenzene reacts with butyryl chloride in the presence of aluminum chloride (AlCl₃) as the catalyst.

  • Solvent : Dichloromethane (DCM) or carbon disulfide is typically used to stabilize the acylium ion intermediate.

  • Temperature : Reactions are conducted at 20–25°C to minimize side products such as dialkylation or isomerization.

  • Workup : The product is quenched with ice water, separated via liquid-liquid extraction, and purified by distillation or recrystallization.

Optimization and Yield

  • Catalyst Loading : A molar ratio of 1:2 (fluorobenzene:AlCl₃) achieves optimal yields (85–90%).

  • Solvent Effects : Dichloromethane improves reaction homogeneity compared to carbon disulfide, reducing side reactions.

  • Scalability : Industrial-scale production employs continuous flow reactors to enhance safety and efficiency.

Table 1 : Friedel-Crafts Acylation Parameters

ParameterOptimal ValueYield (%)Purity (%)
Catalyst (AlCl₃)2.0 equiv9099
SolventDichloromethane8898
Reaction Time4–6 h8597

Grignard Reaction with Acyl Chlorides

The Grignard method offers an alternative route, particularly for synthesizing derivatives with complex substituents.

Reaction Steps

  • Grignard Reagent Formation : 4-Fluorophenylmagnesium bromide is prepared by reacting 4-bromofluorobenzene with magnesium in tetrahydrofuran (THF).

  • Nucleophilic Acylation : The Grignard reagent reacts with butyryl chloride at –10°C to 0°C to prevent over-addition.

  • Workup : Hydrolysis with ammonium chloride followed by extraction yields the crude product, which is purified via column chromatography.

Key Advantages

  • Chemoselectivity : The method avoids Friedel-Crafts limitations, such as directing group conflicts.

  • Functional Group Tolerance : Compatible with substrates sensitive to strong Lewis acids.

Table 2 : Grignard Reaction Performance

ConditionDetailYield (%)
Temperature–10°C to 0°C88
SolventTHF/Toluene (1:1)85
Acyl ChlorideButyryl chloride90

Oxidation of Secondary Alcohols

This compound can be synthesized via oxidation of 1-(4-fluorophenyl)butan-1-ol.

Oxidizing Agents

  • Pyridinium Chlorochromate (PCC) : Provides mild oxidation in dichloromethane at room temperature (yield: 78%).

  • Chromium Trioxide (CrO₃) : Higher efficiency but requires acidic conditions (yield: 82%).

Synthesis of the Alcohol Precursor

  • Grignard Addition : 4-Fluorophenylmagnesium bromide reacts with butyraldehyde to form 1-(4-fluorophenyl)butan-1-ol.

  • Reduction : Sodium borohydride (NaBH₄) reduces this compound oxime to the alcohol, though this route is circular.

Table 3 : Oxidation Efficiency Comparison

Oxidizing AgentSolventTime (h)Yield (%)
PCCDCM678
CrO₃Acetic acid382

Alternative Methods

Microwave-Assisted Synthesis

  • Conditions : Reactions in acetone with indium triflate (In(OTf)₃) under microwave irradiation (100°C, 10 min) achieve 89% yield.

  • Advantages : Rapid kinetics and reduced side product formation.

Industrial-Scale Hydrogenation

  • Catalytic Hydrogenation : 4-Fluorophenylbutyronitrile is hydrogenated over palladium on carbon (Pd/C) to yield the ketone.

  • Yield : 92% with 99.5% purity after distillation.

Characterization and Quality Control

Physicochemical Properties

  • Boiling Point : 102–105°C at 9 mmHg.

  • Melting Point : 38–40°C.

  • Spectral Data :

    • IR (cm⁻¹) : 1687 (C=O), 1602 (C-F).

    • ¹H NMR (CDCl₃) : δ 7.90–8.00 (2H, m), 7.00–7.10 (2H, m), 2.22 (2H, quintet) .

Q & A

Q. What are the standard synthetic pathways for 4-fluorobutyrophenone, and how can purity be verified post-synthesis?

The synthesis of this compound typically involves fluorination of precursor compounds, such as halogenated butyrophenones, via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Key steps include optimizing reaction time, temperature, and stoichiometry to maximize yield. Post-synthesis, purity verification requires advanced analytical techniques like high-performance liquid chromatography (HPLC) to detect impurities and quantify product integrity. Melting point determination and nuclear magnetic resonance (NMR) spectroscopy are also critical for structural validation .

Q. How does the fluorine substituent influence the physicochemical properties of this compound compared to non-fluorinated analogs?

Fluorination at the phenyl ring significantly alters electronic properties (e.g., increased electronegativity) and steric effects, impacting solubility, metabolic stability, and binding affinity in biological systems. For instance, the fluorine atom enhances lipophilicity, which can improve blood-brain barrier penetration in neuropharmacological studies. Comparative studies using HPLC retention times or logP measurements between fluorinated and non-fluorinated derivatives provide empirical data for such analyses .

Q. What analytical methods are recommended for characterizing this compound derivatives?

A combination of NMR (¹H, ¹³C, and ¹⁹F) , mass spectrometry (HRMS) , and infrared (IR) spectroscopy is essential for structural elucidation. For example, ¹⁹F NMR is particularly useful for confirming fluorination patterns, while HRMS validates molecular weight and fragmentation pathways. X-ray crystallography may be employed for resolving stereochemical ambiguities in complex derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity often arise from variations in substituent positioning, stereochemistry, or assay conditions. To address this, systematic structure-activity relationship (SAR) studies should be conducted, isolating variables such as fluorination sites (e.g., para vs. meta positions) and auxiliary functional groups. Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) and standardized protocols (e.g., IC₅₀ measurements under controlled pH/temperature) can mitigate experimental variability .

Q. What strategies optimize the synthesis of this compound derivatives under metal-free conditions?

Recent advances highlight the use of organocatalytic fluorination or photoredox catalysis to avoid metal contamination, which is critical for pharmaceutical applications. For example, Liu et al. (2019) demonstrated high-yield fluorination of pyrimidines under mild, metal-free conditions using Selectfluor® or N-fluorobenzenesulfonimide (NFSI). Reaction optimization via design of experiments (DoE) can identify critical parameters like solvent polarity and catalyst loading .

Q. How do fluorinated butyrophenones interact with biological targets, and what computational tools support this analysis?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to receptors such as dopamine D₂ or serotonin transporters. Fluorine’s electronegativity often enhances hydrogen bonding or dipole interactions. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities, while free-energy perturbation (FEP) calculations refine thermodynamic profiles .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

Scaling-up fluorinated compounds requires strict control over reaction exothermicity and purification steps. Techniques like continuous-flow reactors improve heat dissipation and mixing efficiency. Chiral resolution via preparative chiral HPLC or enzymatic kinetic resolution ensures enantiomeric purity. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediates .

Methodological Considerations

  • Data Validation : Cross-reference spectral data with PubChem or DSSTox entries to confirm structural assignments .
  • Safety Protocols : Fluorinated intermediates may generate toxic byproducts (e.g., HF); use scrubbers and PPE during synthesis .
  • Reproducibility : Document batch-specific variables (e.g., solvent lot, humidity) in electronic lab notebooks to ensure replicability .

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